molecular formula C6H5ClN2O B047983 6-Chloronicotinamide CAS No. 6271-78-9

6-Chloronicotinamide

Cat. No. B047983
CAS RN: 6271-78-9
M. Wt: 156.57 g/mol
InChI Key: ZIJAZUBWHAZHPL-UHFFFAOYSA-N
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Patent
US08748623B2

Procedure details

A solution of 4-fluoroaniline (1.00 ml, 10 mmol) and diisopropylethylamine (1.74 mL, 10 mmol) in anhydrous DMF (10 mL) was warmed to 60° C., then a solution of tert-butyl bromoacetate (1.47 mL, 10 mmol) in anhydrous DMF (10 ml) was added drop-wise over 1 hour. After addition, the reaction mixture was kept at 60° C. for 4 hours. The reaction mixture was then concentrated by rotary evaporation, then partitioned between EtOAc and water. The organic layer was washed with water, then evaporated to yield a dark brown liquid (1.96 g, 87%) TLC (EtOAc/hexanes, 1:4) Rf=0.31; ESI-MS m/z=225.9 [M+H]+. The disubstituted aniline derivative (0.41 g, 2.31 mmol) and was then coupled to 6-chloronicotinoyl chloride (0.52 g, 2.31 mmol) in anhydrous DMF (2 mL) using DBU (344 ml, 2.31 mmol). The reaction mixture was heated to 65° C. for 48 h. The reaction mixture was diluted with EtOAc, and the organic layer washed with H2O. The crude material was concentrated by rotary evaporation, and purified by flash chromatography (EtOAc/hex 1:2) to yield 387 mg (46%) of 6-chloronicotinamide intermediate XIV as a clear oil. TLC (EtOAc/hexanes, 1:2) Rf=0.28; ESI-MS m/z=364.9 [M+H]+.
[Compound]
Name
disubstituted aniline
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.C1CCN2C(=[N:15]CCC2)CC1>CN(C=O)C.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:15])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
disubstituted aniline
Quantity
0.41 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
344 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (EtOAc/hex 1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.